
1,4-Dimethyl-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Studies
- Crystallographic Analysis: 1,4-Dimethyl-2-(trifluoromethyl)benzene has been utilized in crystallography. For example, its derivatives like 1,4-dimethyl-2-(4-(methyl-sulfonyl)styryl)benzene have been structurally determined using X-ray diffraction, highlighting its utility in understanding molecular configurations and intermolecular interactions (Qian et al., 2012).
Catalytic and Synthetic Chemistry
- Catalysis and Chemical Transformations: This compound plays a role in catalytic processes. It's involved in reactions like the transformation of 2-butyne into diene and dendralene motifs, demonstrating its applicability in producing varied chemical structures (Andrés et al., 2022).
- Synthesis of Trifluoromethyl Ethers: It serves as an effective source for SN2 reactions in the formation of trifluoromethyl ethers, showcasing its role in synthesizing specific chemical groups (Duran-Camacho et al., 2021).
Material Science and Polymer Chemistry
- Polymer Chemistry: In the field of polymer chemistry, derivatives of 1,4-Dimethyl-2-(trifluoromethyl)benzene are used in the synthesis of novel polymers with specific properties like high glass-transition temperatures and organosolubility (Huang et al., 2007).
Pharmaceutical and Organic Chemistry
- Organic Synthesis: It's utilized in organic synthesis, for instance, in the preparation of ionic liquid-benzene mixtures, which are crucial in understanding the interactions and structures of these mixtures (Deetlefs et al., 2005).
- Medicinal Chemistry Applications: This compound finds applications in medicinal chemistry, such as in the synthesis and characterization of novel fluorine-containing compounds, which are important in the development of new pharmaceuticals (Xin-hai, 2010).
Optical and Electronic Materials
- Optical Materials: It's used in the synthesis of compounds for optical materials. Derivatives of 1,4-Dimethyl-2-(trifluoromethyl)benzene, like di-(1-Ar-o-carboran-2-yl)benzene, have been studied for their charge transfer properties, which are vital for the development of new optical materials (Bae et al., 2014).
Environmental Chemistry
- Sensing and Environmental Monitoring: Compounds derived from 1,4-Dimethyl-2-(trifluoromethyl)benzene have been used in environmental monitoring, such as in the selective sensing and capture of picric acid, demonstrating its utility in detecting environmental pollutants (Vishnoi et al., 2015).
Propriétés
IUPAC Name |
1,4-dimethyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKQFBGCNQAHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438151 | |
| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-2-(trifluoromethyl)benzene | |
CAS RN |
84796-70-3 | |
| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




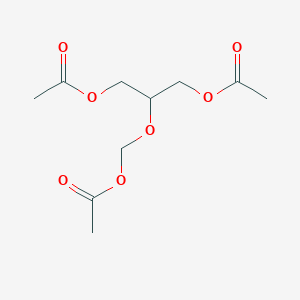
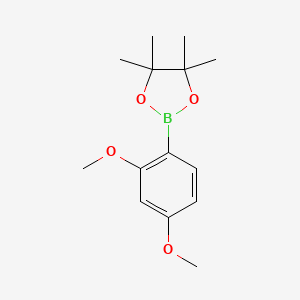
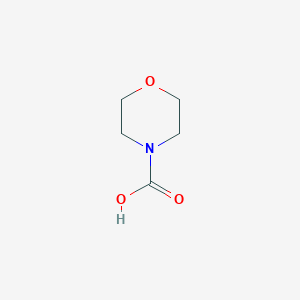

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)

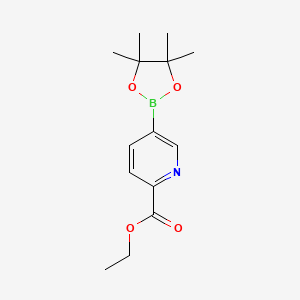
![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)
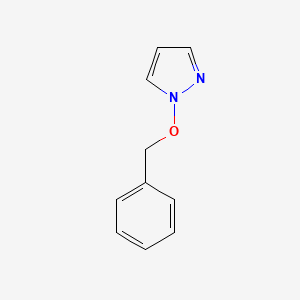

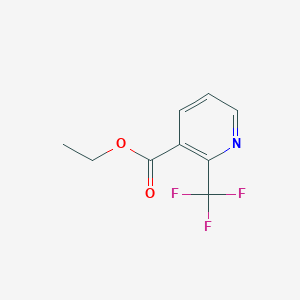
![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)